Cas no 2097964-61-7 (Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a versatile organic compound featuring a triazole ring and a pyrrolidine core. Its unique structure offers advantages such as enhanced stability, improved solubility, and potential applications in organic synthesis and pharmaceutical research. This compound is suitable for the synthesis of various biologically active molecules.
Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate structure
2097964-61-7 structure
Product Name:Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
CAS No:2097964-61-7
MF:C12H18N4O3
MW:266.296322345734
CID:5041046
Update Time:2025-10-31

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
    • tert-butyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate
    • Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-4-10(7-15)16-6-9(8-17)13-14-16/h6,8,10H,4-5,7H2,1-3H3
    • InChI Key: CPMFSSXZKFRCAC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C1)N1C=C(C=O)N=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 355
  • XLogP3: 0.5
  • Topological Polar Surface Area: 77.3

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate Pricemore >>

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tert-butyl 3-(4-formyl-1h-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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Additional information on Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Introduction to Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS No. 2097964-61-7)

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2097964-61-7, represents a convergence of multiple structural motifs that make it a promising candidate for further exploration in drug discovery and molecular biology applications. The presence of a tert-butyl ester group, a formyl-substituted triazole ring, and a pyrrolidine core contributes to its unique chemical properties and potential biological activities.

The tert-butyl ester functionality is strategically incorporated into the molecule to enhance stability during storage and synthesis, while also providing a site for further derivatization. This feature is particularly valuable in medicinal chemistry, where modifiable ester groups are often employed to improve solubility, bioavailability, or metabolic profiles of drug candidates. The formyl group serves as a reactive handle, enabling the formation of amide or imine bonds with various biomolecules, including peptides and nucleic acids. Such modifications are crucial for the development of conjugates that exhibit targeted delivery or enhanced binding affinity.

The triazole ring is another key structural element in this compound, known for its stability and versatility in biological systems. Triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. In particular, the 4-formyl-substituted triazole moiety can participate in coordination chemistry with metal ions or act as a precursor for further functionalization via condensation reactions. This dual reactivity makes it an attractive scaffold for designing molecules with tailored properties.

The pyrrolidine core provides the molecule with a rigid bicyclic framework that mimics natural product scaffolds frequently found in bioactive compounds. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The combination of these structural features—ester functionality, formyl group, triazole ring, and pyrrolidine scaffold—makes Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in synthetic methodologies have enabled more efficient access to complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have streamlined the construction of intricate molecular architectures. For instance, palladium-catalyzed coupling between aryl halides and organometallic reagents has been instrumental in introducing the formyl-substituted triazole moiety into the pyrrolidine backbone. Such innovations have not only improved yield but also opened new avenues for structural diversification.

In the realm of drug discovery, Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has shown promise as an intermediate in the synthesis of biologically active molecules. Its reactivity allows for the facile introduction of additional functional groups or biomolecules through click chemistry principles. For example, the formyl group can be converted into an amide bond with amino acid derivatives or peptidomimetics, while the triazole ring can undergo further derivatization to explore different pharmacophores.

The compound’s potential applications extend beyond small-molecule drug discovery into areas such as polymer chemistry and material science. The incorporation of pyrrolidine derivatives into polymers can impart specific mechanical or thermal properties due to the rigid nature of this scaffold. Additionally, the presence of electron-withdrawing groups like the formyl moiety can influence electronic properties in organic semiconductors or optoelectronic materials.

From a computational chemistry perspective, Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has been studied to understand its interactions with biological targets at both atomic and molecular levels. Molecular dynamics simulations have revealed insights into how this compound might bind to enzymes or receptors based on its structural features. Such simulations are critical for predicting binding affinities and optimizing lead compounds before experimental validation.

The synthesis and characterization of this compound also highlight the importance of spectroscopic techniques in modern chemical research. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about connectivity and purity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography has been particularly valuable in determining high-resolution structures when available crystals can be obtained.

Future directions for research on Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate may include exploring its role in prodrug design or as a precursor for bioconjugation strategies. The tert-butyl ester can be hydrolyzed under physiological conditions to release active species or conjugated with therapeutic agents via enzymatic cleavage sites. Similarly,the formyl group offers opportunities for covalent attachment to biomolecules such as antibodies or nucleic acids,enhancing targeted delivery systems。

In conclusion,Tert-butyl 3-(4-formyI-IH-I ,23-triazol-I -IYI)pyrrolidine-I-carboxyllle (CAS No .2097964 -61 -7 ) is an intriguing compound with multiple potential applications across pharmaceuticals ,material science ,and computational chemistry .Its unique structural features ,including thc *tert-butvl ester* ,*formvl-substituted triaz01e* ,and *pyrrolidinc core* ,make it a valuable scaffold f01 further derivatization .As research continues to uncover new synthetic methodologies and biological targets,this compound is poised to play an increasingly significant role in advancing scientific knowledge and innovation。

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